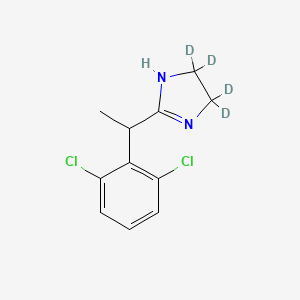
Lofexidine-d4Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lofexidine-d4Hydrochloride is a deuterated form of Lofexidine Hydrochloride, a centrally acting alpha2-adrenergic receptor agonist. It is primarily used for the symptomatic treatment of acute opioid withdrawal syndrome to facilitate abrupt opioid discontinuation in adults . The deuterated form, this compound, is often used in scientific research for its enhanced stability and distinct isotopic labeling properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lofexidine-d4Hydrochloride involves several steps. One common method includes the reaction of ethyl 2-(2,6-dichlorophenoxy)propanoate with ethylenediamine in the presence of aluminum isopropoxide in toluene under an inert atmosphere. The mixture is heated to 105°C and then cooled. Hydrogen chloride gas in isopropyl alcohol is added to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
Lofexidine-d4Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Lofexidine-d4Hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Lofexidine-d4Hydrochloride exerts its effects by acting as a potent alpha2-adrenergic receptor agonist. It reduces the release of norepinephrine and decreases sympathetic tone, which helps alleviate the symptoms of opioid withdrawal. The compound binds to alpha-2A and alpha-2C adrenoreceptors, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methadone: An opioid analgesic used for severe pain and opioid addiction treatment.
Clonidine: Another alpha2-adrenergic receptor agonist used for hypertension and ADHD.
Uniqueness
Lofexidine-d4Hydrochloride is unique due to its deuterated form, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in scientific research for precise analytical studies and pharmacokinetic investigations .
Propriétés
Formule moléculaire |
C11H12Cl2N2 |
|---|---|
Poids moléculaire |
247.15 g/mol |
Nom IUPAC |
4,4,5,5-tetradeuterio-2-[1-(2,6-dichlorophenyl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C11H12Cl2N2/c1-7(11-14-5-6-15-11)10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/i5D2,6D2 |
Clé InChI |
CZGIWEABEALYSI-NZLXMSDQSA-N |
SMILES isomérique |
[2H]C1(C(N=C(N1)C(C)C2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H] |
SMILES canonique |
CC(C1=C(C=CC=C1Cl)Cl)C2=NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


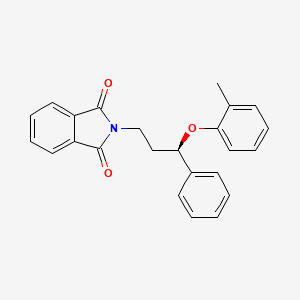

![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)

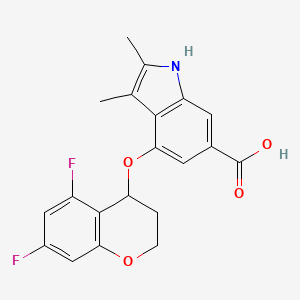
![1-methyl-3-[[4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B13842886.png)
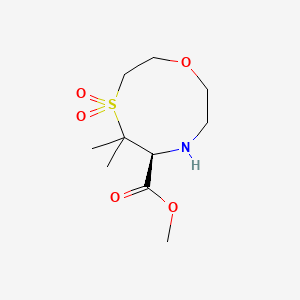
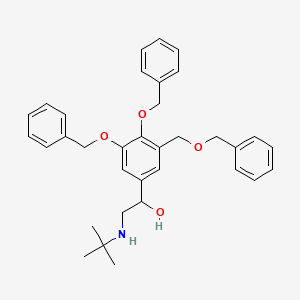
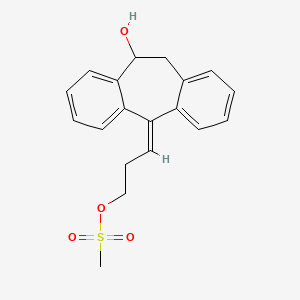
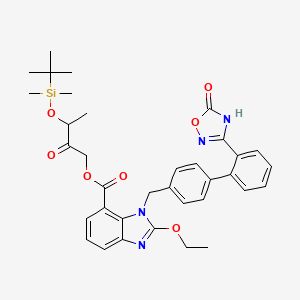
![N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)
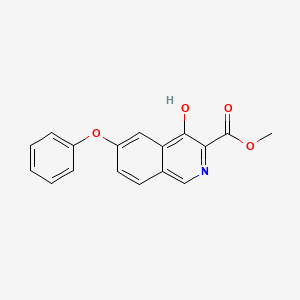
![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)
